Dimethoxymethyl(2-phenylethoxy)silane

Silane hydrolysis kinetics Sol-gel processing Adhesion promotion

Dimethoxymethyl(2-phenylethoxy)silane (CAS 83918-66-5) is a dialkoxy-functional organosilane bearing a methyldimethoxysilyl head and a 2-phenylethoxy tail (C₁₁H₁₈O₃Si, MW 226.35 g/mol). It belongs to the silane coupling agent class, where the two hydrolyzable methoxy groups enable covalent bonding to inorganic substrates while the phenylethoxy moiety provides organic compatibility and hydrophobicity.

Molecular Formula C11H18O3Si
Molecular Weight 226.34 g/mol
CAS No. 83918-66-5
Cat. No. B12681446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxymethyl(2-phenylethoxy)silane
CAS83918-66-5
Molecular FormulaC11H18O3Si
Molecular Weight226.34 g/mol
Structural Identifiers
SMILESCO[Si](C)(OC)OCCC1=CC=CC=C1
InChIInChI=1S/C11H18O3Si/c1-12-15(3,13-2)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
InChIKeyATFVGRQQWQLIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethoxymethyl(2-phenylethoxy)silane (CAS 83918-66-5): Structural Identity and Procurement Baseline


Dimethoxymethyl(2-phenylethoxy)silane (CAS 83918-66-5) is a dialkoxy-functional organosilane bearing a methyldimethoxysilyl head and a 2-phenylethoxy tail (C₁₁H₁₈O₃Si, MW 226.35 g/mol) . It belongs to the silane coupling agent class, where the two hydrolyzable methoxy groups enable covalent bonding to inorganic substrates while the phenylethoxy moiety provides organic compatibility and hydrophobicity . The compound is a colorless clear liquid with a boiling point of approximately 262.6 °C at 760 mmHg and a flash point of 112.6 °C . Its Si–O–CH₂CH₂–Ph linkage architecture distinguishes it from directly Si–C bonded phenethylsilanes, conferring a distinct hydrolytic and thermal profile relevant to adhesion promotion in coatings, adhesives, and sealants .

Why Dimethoxymethyl(2-phenylethoxy)silane Cannot Be Replaced by a Generic Dialkoxy or Trialkoxy Silane


Organofunctional silanes are not interchangeable commodities: the number of hydrolyzable alkoxy groups (dialkoxy vs. trialkoxy), the identity of the alkoxy leaving group (methoxy vs. ethoxy), and the nature of the organic substituent all dictate hydrolysis kinetics, condensation architecture, and ultimate composite performance . Dimethoxymethyl(2-phenylethoxy)silane occupies a specific design space—it combines two methoxy groups (faster hydrolysis than ethoxy, but controlled reactivity vs. three methoxy groups) with a phenylethoxy substituent that introduces hydrophobicity and thermal stability absent in simple alkylsilanes . Substituting a trimethoxy analog (e.g., phenethyltrimethoxysilane) would shift the hydrolysis rate and produce a more highly crosslinked, brittle network, while replacing methoxy with ethoxy (e.g., diethoxymethyl(2-phenylethyl)silane) would slow hydrolysis and release ethanol instead of methanol—altering both cure speed and regulatory profile [1]. The quantitative evidence below documents exactly where these differences materialize.

Quantitative Differentiation Evidence for Dimethoxymethyl(2-phenylethoxy)silane Against Closest Analogs


Dialkoxy vs. Trialkoxy Hydrolysis Rate: Dimethoxy Outperforms Trimethoxy Under Acidic Conditions

Under acid-catalyzed conditions, the hydrolysis rate of alkoxysilanes follows the order Dimethoxy > Trimethoxy > Diethoxy > Triethoxy . This means dimethoxymethyl(2-phenylethoxy)silane (two methoxy groups) hydrolyzes faster than its trimethoxy analog phenethyltrimethoxysilane (three methoxy groups) in acidic environments . A separate study on silica-reinforced rubber composites demonstrated that dimethoxy-type silane coupling agents yielded more enhanced composite properties (vulcanization development and mechanical performance) than trimethoxy-type agents when fabricated as masterbatch products for automobile tire tread materials [1]. The more controlled, stepwise hydrolysis of the dimethoxy architecture avoids the overly rapid, uncontrolled condensation that can occur with trimethoxy silanes, leading to improved silanization efficiency on silica filler surfaces [1].

Silane hydrolysis kinetics Sol-gel processing Adhesion promotion Silica-rubber composites

Crosslinking Network Architecture Control: Dialkoxy Silanes Produce Linear, Lower-Crosslink-Density Structures vs. Trialkoxy 3D Networks

The number of hydrolyzable groups on the silicon atom directly governs the condensation architecture of the resulting siloxane network. Dialkoxy silanes (such as dimethoxymethyl(2-phenylethoxy)silane) generally form condensation structures with lower crosslink density and a more linear character, whereas trialkoxy silanes (such as phenethyltrimethoxysilane) more readily produce highly crosslinked, three-dimensional networks . This structural difference translates into practical property divergence: formulations based on dialkoxy silanes yield more flexible, less brittle interphases, which is critical in applications requiring elongation and stress dissipation (e.g., sealants, flexible coatings) . The retained methyl group on the silicon atom of the target compound also contributes hydrophobicity without participating in crosslinking, further modulating network properties.

Silane crosslinking Polymer network architecture Coating flexibility Sealant modulus

Methoxy vs. Ethoxy Leaving Group: Faster Hydrolysis Kinetics and Higher Reactivity for Dimethoxymethyl(2-phenylethoxy)silane

Methoxy-substituted silanes hydrolyze substantially faster than their ethoxy-substituted counterparts. NMR studies on aminopropylsilane systems demonstrated that the methoxy-substituted silane hydrolyzed much faster than the ethoxy-substituted one under comparable conditions [1]. A comprehensive industry comparison documents that methoxylated silanes exhibit faster hydrolysis due to the smaller size and higher polarity of the methoxy leaving group, while ethoxylated silanes provide slower, more controlled hydrolysis, lower volatility, and longer shelf stability [2]. For dimethoxymethyl(2-phenylethoxy)silane, the methoxy groups ensure rapid activation and bonding to inorganic substrates (glass, silica, metal oxides), making it suitable for fast-bonding primer and glass-treatment applications. The trade-off is methanol release vs. the ethanol released by diethoxy analogs such as diethoxymethyl(2-phenylethyl)silane [2].

Alkoxy leaving group kinetics Silane surface modification Cure speed optimization Methanol vs. ethanol byproduct

Thermal Processing Window: ~200 °C Higher Boiling Point and ~130 °C Higher Flash Point vs. Methyldimethoxysilane

Dimethoxymethyl(2-phenylethoxy)silane possesses a boiling point of 262.6 °C at 760 mmHg and a flash point of 112.6 °C . In contrast, the simpler non-phenyl analog methyldimethoxysilane (CAS 16881-77-9, C₃H₁₀O₂Si, MW 106.2) has a boiling point of only 61 °C and a flash point below 0 °C (reported as −17 °C to 35 °C depending on source) . This represents a boiling point elevation of approximately 202 °C and a flash point elevation of over 130 °C attributable to the 2-phenylethoxy substituent. The higher boiling point enables processing at elevated temperatures without excessive evaporative loss, while the higher flash point (112.6 °C vs. <0 °C) significantly reduces flammability hazard during handling, storage, and high-temperature curing operations .

Boiling point comparison Flash point safety High-temperature processing Volatility control

Phenyl Group Contribution to Hydrophobicity and Thermal Stability vs. Phenyl-Free Alkyl Dimethoxysilanes

The 2-phenylethoxy substituent in dimethoxymethyl(2-phenylethoxy)silane introduces an aromatic phenyl ring into the silane structure. Phenyl-functional silanes are documented to improve the thermal stability of silane formulations and enable hydrophobic surface treatment, properties that are absent in simple alkyl dimethoxysilanes such as methyldimethoxysilane or dimethoxydimethylsilane . A related class of phenyl-containing polysiloxane stationary phases for capillary gas chromatography demonstrated thermal stability above 200 °C when containing 2-phenylethyl substituents [1]. The phenyl moiety also contributes to enhanced compatibility with aromatic polymer matrices (e.g., styrene-butadiene rubber, polystyrene, epoxy resins) through π–π interactions, improving interfacial wetting and adhesion compared to phenyl-free alkyl silanes .

Hydrophobic surface treatment Phenyl silane thermal stability Moisture resistance Coating durability

Si–O–C Linkage Architecture: Distinct Hydrolytic Profile vs. Si–C Bonded Phenethylsilanes

Dimethoxymethyl(2-phenylethoxy)silane features a Si–O–CH₂CH₂–Ph linkage where the organic group is connected to silicon via an oxygen atom. This contrasts with phenethyltrimethoxysilane (CAS 49539-88-0), which bears a direct Si–CH₂CH₂–Ph bond. The Si–O–C linkage introduces a second hydrolyzable site in the molecule: in addition to the two methoxy groups, the Si–O–phenylethoxy bond can undergo hydrolysis under strongly acidic or alkaline conditions, potentially releasing 2-phenylethanol [1]. While the Si–C bond in phenethyltrimethoxysilane is generally stable toward hydrolysis, the Si–O–C bond in the target compound may contribute to gradual hydrophobicity modulation over time as the phenylethoxy group is slowly released, which is relevant for controlled-release coating applications [2]. The oxygen bridge also electronically influences the silicon center through inductive effects, subtly altering the reactivity of the methoxy groups compared to Si–C linked analogs [1].

Si-O-C linkage Silane coupling agent design Hydrolytic stability Phenylethoxy vs. phenethyl silanes

Optimal Application Scenarios for Dimethoxymethyl(2-phenylethoxy)silane Based on Differentiated Evidence


Acid-Catalyzed Primer Formulations for Glass and Metal Pretreatment

The dimethoxy architecture of dimethoxymethyl(2-phenylethoxy)silane hydrolyzes faster than trimethoxy analogs under acidic conditions , making it the preferred silane for acid-catalyzed primer systems used on glass, aluminum, and steel substrates. The rapid hydrolysis ensures quick generation of reactive silanol groups for covalent bonding to surface hydroxyls, while the phenylethoxy group provides a hydrophobic organic interphase compatible with subsequent coating layers. The dialkoxy structure yields a more linear, flexible interfacial region compared to the brittle 3D network of a trimethoxy silane , reducing delamination risk under thermal or mechanical stress.

High-Temperature Silicone Resin Intermediate and Coating Binder

With a boiling point of 262.6 °C and flash point above 110 °C , dimethoxymethyl(2-phenylethoxy)silane can be processed at temperatures where simpler dimethoxysilanes (e.g., methyldimethoxysilane, BP 61 °C) would have already volatilized, causing composition drift and fire hazards. The phenyl group contributes to thermal stability enhancement of the resulting siloxane resin , making this compound a suitable monomer or co-monomer for high-temperature silicone coatings, electrical insulating varnishes, and heat-resistant sealants operating above 200 °C.

Hydrophobic Surface Modification of Silica Fillers for Rubber Compounding

In silica-reinforced tire tread compounds, dimethoxy-type silane coupling agents have been demonstrated to produce more enhanced rubber composite properties (vulcanization development and mechanical reinforcement) than trimethoxy-type agents when processed via wet masterbatch fabrication . Dimethoxymethyl(2-phenylethoxy)silane combines the favorable dimethoxy hydrolysis profile with a phenylethoxy group that compatibilizes the silane with styrene-butadiene rubber (SBR) through π–π aromatic interactions, improving filler dispersion, reducing rolling resistance, and enhancing wet traction performance.

Controlled-Release or Sacrificial Protective Coatings Leveraging Si–O–C Linkage

Unlike phenethyltrimethoxysilane, which has a hydrolysis-stable Si–C bond , dimethoxymethyl(2-phenylethoxy)silane contains a Si–O–CH₂CH₂–Ph linkage that can undergo gradual hydrolytic cleavage under service conditions. This property is exploitable in self-polishing marine coatings, temporary protective films, or controlled-release systems where the slow release of 2-phenylethanol provides ongoing surface renewal or biocidal activity. The methoxy groups provide the initial rapid cure and substrate anchoring, while the Si–O–C linkage governs the long-term release profile.

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